CCR5 Antagonist Activity: Profiling Against Known Modulators
Preliminary pharmacological screening identifies 1-cyclopentyl-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea as a CCR5 antagonist, indicating potential for treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. This mechanism is shared with the FDA-approved CCR5 antagonist Maraviroc, but the compound's distinct chemical scaffold may offer opportunities to overcome some of the absorption and metabolism limitations associated with Maraviroc's tropane-based structure. However, specific head-to-head potency or selectivity data against Maraviroc or other CCR5 ligands are not publicly available.
| Evidence Dimension | CCR5 Antagonism (Mechanism of Action) |
|---|---|
| Target Compound Data | Reported CCR5 antagonist (no quantitative IC50/Kd publicly available for this exact compound) |
| Comparator Or Baseline | Maraviroc (FDA-approved CCR5 antagonist, IC50 ~0.1–10 nM in various assays) |
| Quantified Difference | Not available; primary screening data for target compound not disclosed |
| Conditions | Preliminary pharmacological screening |
Why This Matters
Positions the compound for research into CCR5-driven pathologies where alternative chemotypes to the established tropane-based inhibitors are desired, potentially for intellectual property or selectivity profile differentiation.
- [1] Semantic Scholar. Author Page: Zhang Huili - Preliminary pharmacological screening of 1-cyclopentyl-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea as a CCR5 antagonist. View Source
